1-(Fluoromethyl)-1H-imidazole-2-ethanol
Description
1-(Fluoromethyl)-1H-imidazole-2-ethanol is a fluorinated imidazole derivative characterized by a fluoromethyl (-CH2F) group at the N1 position and a hydroxymethyl (-CH2OH) group at the C2 position of the imidazole ring (Figure 1).
Properties
Molecular Formula |
C6H9FN2O |
|---|---|
Molecular Weight |
144.15 g/mol |
IUPAC Name |
2-[1-(fluoromethyl)imidazol-2-yl]ethanol |
InChI |
InChI=1S/C6H9FN2O/c7-5-9-3-2-8-6(9)1-4-10/h2-3,10H,1,4-5H2 |
InChI Key |
XQAAGHWOPAJVAY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C(=N1)CCO)CF |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Fluoromethyl)-1H-imidazole-2-ethanol typically involves the fluoromethylation of imidazole derivatives. One common method is the visible light-mediated radical fluoromethylation via halogen atom transfer activation of fluoroiodomethane. This process uses visible light and tris(trimethylsilyl)silane as both a hydrogen- and halogen atom transfer reagent to facilitate the formation of C(sp3)–CH2F bonds via a radical chain process .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve scalable adaptations of the laboratory synthesis methods. The use of commercially available fluoroiodomethane and other reagents in a controlled environment would be essential for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 1-(Fluoromethyl)-1H-imidazole-2-ethanol can undergo various chemical reactions, including:
Oxidation: The ethanol moiety can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The imidazole ring can be reduced under specific conditions to form saturated imidazole derivatives.
Substitution: The fluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the fluoromethyl group.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of saturated imidazole derivatives.
Substitution: Formation of various substituted imidazole derivatives.
Scientific Research Applications
1-(Fluoromethyl)-1H-imidazole-2-ethanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Potential use in the development of fluorescent probes for biological imaging.
Medicine: Investigated for its potential as a pharmaceutical intermediate in drug discovery.
Mechanism of Action
The mechanism of action of 1-(Fluoromethyl)-1H-imidazole-2-ethanol is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, due to the presence of the imidazole ring and the fluoromethyl group. These interactions can influence various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Table 2: Physicochemical Properties
The fluoromethyl group in 1-(Fluoromethyl)-1H-imidazole-2-ethanol reduces logP compared to its difluoromethyl analog, suggesting better aqueous solubility. The hydroxymethyl group further enhances solubility relative to aryl-substituted imidazoles like 2-(4-fluorophenyl)-1H-benzo[d]imidazole .
Biological Activity
1-(Fluoromethyl)-1H-imidazole-2-ethanol is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesizing research findings, and case studies that highlight its pharmacological potential.
Chemical Structure and Properties
The compound features an imidazole ring, a fluoromethyl group, and an ethanol moiety, which contribute to its unique chemical properties. The presence of the fluoromethyl group is known to enhance lipophilicity and biological activity, making it a candidate for various pharmacological applications.
Enzyme Inhibition and Receptor Binding
Preliminary studies indicate that 1-(Fluoromethyl)-1H-imidazole-2-ethanol may exhibit enzyme inhibition properties and receptor binding capabilities . These characteristics suggest that the compound could interact with specific biological targets, potentially leading to significant therapeutic effects.
Table 1: Summary of Biological Activities
The mechanism of action for 1-(Fluoromethyl)-1H-imidazole-2-ethanol likely involves binding to enzymes or receptors that modulate their activity. Such interactions can lead to downstream effects in cellular signaling pathways, potentially resulting in therapeutic outcomes.
Antimicrobial Activity
A study evaluated the antimicrobial properties of various imidazole derivatives, including 1-(Fluoromethyl)-1H-imidazole-2-ethanol. The compound demonstrated significant activity against several strains of bacteria, particularly Gram-positive species such as Staphylococcus epidermidis and Bacillus subtilis, with minimum inhibitory concentration (MIC) values ranging from 31.25 to 1000 µg/mL .
Anticancer Studies
Research has indicated that imidazole derivatives can exhibit anticancer activity. In vitro assays have shown that compounds similar to 1-(Fluoromethyl)-1H-imidazole-2-ethanol can induce apoptosis in cancer cell lines, suggesting a potential role in cancer therapy .
Table 2: Antimicrobial Efficacy
| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) | Activity Type |
|---|---|---|---|
| S. epidermidis | 31.25 | 62.5 | Bactericidal |
| B. subtilis | 62.5 | 125 | Bactericidal |
| M. luteus | 1000 | >1000 | Bacteriostatic |
Q & A
Q. How can in silico fragment-based drug design (FBDD) optimize this compound for enhanced target binding?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
